molecular formula C14H11NOS B14375078 1,4-Dimethyl-3h-phenothiazin-3-one CAS No. 91024-47-4

1,4-Dimethyl-3h-phenothiazin-3-one

Cat. No.: B14375078
CAS No.: 91024-47-4
M. Wt: 241.31 g/mol
InChI Key: ABHVMSPUDRDASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-3h-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including treatment of allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis . The compound exhibits a unique structure that allows it to participate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-3h-phenothiazin-3-one can be synthesized through a multi-step process starting from hydroquinone. The synthetic route involves the following steps :

    Oxidation of Hydroquinone: Hydroquinone is oxidized using hydrogen peroxide in an alkaline solution to form 2,5-dihydroxy-1,4-benzoquinone.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.

    Bromination: The protected benzoquinone is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.

    Condensation: The final step involves refluxing the dibromo compound with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Dimethyl-3h-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution .

    Oxidation: The compound can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Various substitution reactions can be performed on the phenothiazine ring, leading to the formation of different functionalized derivatives.

Scientific Research Applications

1,4-Dimethyl-3h-phenothiazin-3-one has a wide range of scientific research applications :

    Chemistry: It is used as a photocatalyst in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.

    Biology: The compound exhibits antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, and anticancer activities.

    Medicine: It is used in the development of therapeutic agents for treating allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis.

    Industry: The compound is used in the synthesis of pharmaceutically active compounds such as Modafinil and Sulforaphane.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3h-phenothiazin-3-one involves its ability to act as a photocatalyst and participate in redox reactions . The compound can generate reactive oxygen species (ROS) under light irradiation, which can then oxidize various substrates. This property is utilized in its application as a photocatalyst for the oxidation of sulfides to sulfoxides. Additionally, the compound’s structure allows it to interact with various molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

1,4-Dimethyl-3h-phenothiazin-3-one can be compared with other phenothiazine derivatives :

    Phenothiazine: The parent compound, phenothiazine, is known for its use in antipsychotic drugs.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another derivative used as an antihistamine and antiemetic.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a photocatalyst and its diverse therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

91024-47-4

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

1,4-dimethylphenothiazin-3-one

InChI

InChI=1S/C14H11NOS/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3

InChI Key

ABHVMSPUDRDASM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.